(1-((3,5-Dimethyl-1h-pyrazol-4-yl)sulfonyl)pyrrolidin-2-yl)methanamine
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Overview
Description
(1-((3,5-Dimethyl-1h-pyrazol-4-yl)sulfonyl)pyrrolidin-2-yl)methanamine is a synthetic organic compound that features a pyrazole ring, a sulfonyl group, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((3,5-Dimethyl-1h-pyrazol-4-yl)sulfonyl)pyrrolidin-2-yl)methanamine typically involves multi-step organic reactions. A common route might include:
Formation of the pyrazole ring: Starting from a suitable diketone and hydrazine, the pyrazole ring can be synthesized.
Introduction of the sulfonyl group: The pyrazole derivative can be sulfonylated using a sulfonyl chloride in the presence of a base.
Formation of the pyrrolidine ring: The pyrrolidine ring can be constructed via cyclization reactions involving appropriate amine and aldehyde precursors.
Coupling of the pyrazole-sulfonyl and pyrrolidine moieties: This step might involve nucleophilic substitution or other coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the methanamine group.
Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1-((3,5-Dimethyl-1h-pyrazol-4-yl)sulfonyl)pyrrolidin-2-yl)methanamine can be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, this compound might be investigated for its potential as an enzyme inhibitor, particularly targeting enzymes with sulfonamide or amine binding sites.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-((3,5-Dimethyl-1h-pyrazol-4-yl)sulfonyl)pyrrolidin-2-yl)methanamine would depend on its specific biological target. Generally, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Sulfamoylphenyl)pyrrolidin-2-yl)methanamine
- (1-(3,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine
Uniqueness
Compared to similar compounds, (1-((3,5-Dimethyl-1h-pyrazol-4-yl)sulfonyl)pyrrolidin-2-yl)methanamine might exhibit unique binding properties or biological activities due to the specific arrangement of its functional groups.
Properties
Molecular Formula |
C10H18N4O2S |
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Molecular Weight |
258.34 g/mol |
IUPAC Name |
[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C10H18N4O2S/c1-7-10(8(2)13-12-7)17(15,16)14-5-3-4-9(14)6-11/h9H,3-6,11H2,1-2H3,(H,12,13) |
InChI Key |
UMMLMIGKQPBKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCC2CN |
Origin of Product |
United States |
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